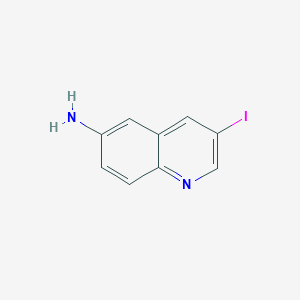
3-Iodoquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoquinolin-6-amine: is an organic compound with the molecular formula C9H7IN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both iodine and amine groups in its structure makes it a valuable intermediate in various chemical syntheses and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinolin-6-amine typically involves the iodination of quinoline derivatives. One common method is the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . This reaction is regioselective and provides good yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination reactions using molecular iodine or other iodine sources, followed by purification processes to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Molecular Iodine: Used for iodination reactions.
Grignard Reagents: Used for substitution reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Substituted Quinoline Derivatives: Formed through substitution reactions.
Nitroquinoline Derivatives: Formed through oxidation reactions.
Complex Aromatic Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodoquinolin-6-amine is used as an intermediate in the synthesis of various heterocyclic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure allows for the creation of compounds with specific properties .
Wirkmechanismus
The mechanism of action of 3-Iodoquinolin-6-amine and its derivatives involves interactions with various molecular targets. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromoquinolin-6-amine: Similar structure but with a bromine atom instead of iodine.
3-Chloroquinolin-6-amine: Similar structure but with a chlorine atom instead of iodine.
6-Aminoquinoline: Lacks the halogen atom but retains the amine group.
Uniqueness: 3-Iodoquinolin-6-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability contribute to stronger halogen bonding interactions, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
3-iodoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDACOUVNQXGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
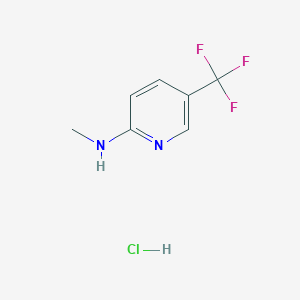
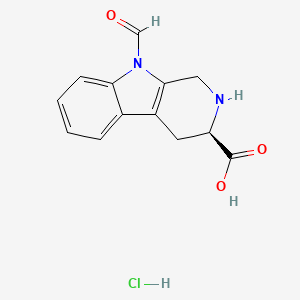
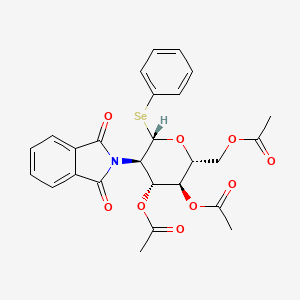

![3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B7959215.png)

![sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B7959249.png)
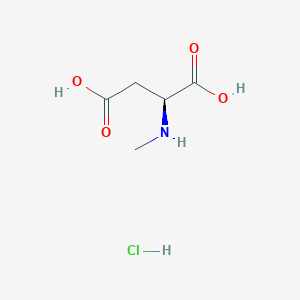
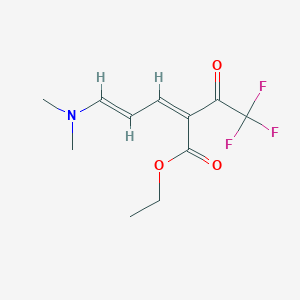
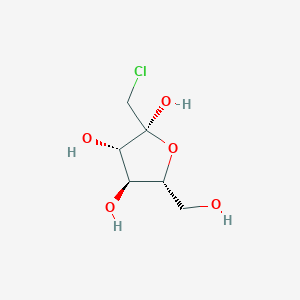
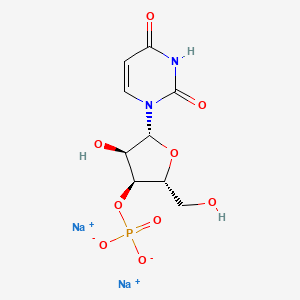
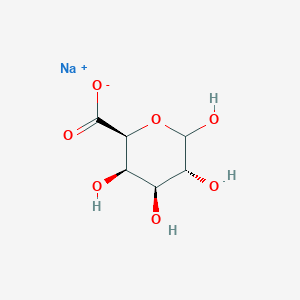
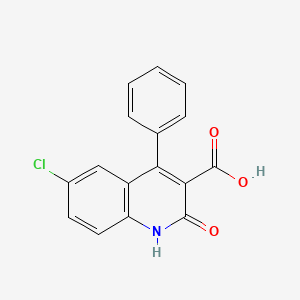
![tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7959302.png)
